

# Spectroscopic Profile of Allyl n-Octyl Ether: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl n-octyl ether*

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyl n-octyl ether** ( $C_{11}H_{22}O$ ), a versatile chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **allyl n-octyl ether**. The proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR spectra provide detailed information about the chemical environment of each atom.

### $^1H$ NMR Spectral Data

The  $^1H$  NMR spectrum of **allyl n-octyl ether** exhibits characteristic signals for both the allyl and the n-octyl moieties. The protons of the allyl group are typically observed in the downfield region of the spectrum due to the influence of the double bond and the ether oxygen. Specifically, the methine proton of the vinyl group appears as a multiplet, while the terminal vinyl protons show distinct signals. The protons of the n-octyl chain appear in the upfield region.

Protons	Chemical Shift ( $\delta$ ) ppm
CH <sub>2</sub> =CH–	5.2–5.9
–O–CH <sub>2</sub> – (allyl)	4.8–5.0
n-octyl chain	0.8–1.5

Table 1: <sup>1</sup>H NMR Chemical Shift Ranges for **Allyl n-Octyl Ether**.[\[1\]](#)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides further confirmation of the structure, with the carbon atoms of the ether linkage and the allyl group showing characteristic downfield shifts.

Carbon	Chemical Shift ( $\delta$ ) ppm
–O–CH <sub>2</sub> –	60–70

Table 2: <sup>13</sup>C NMR Chemical Shift Range for the Methylene Carbon of the Ether Linkage in **Allyl n-Octyl Ether**.[\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in **allyl n-octyl ether**. The spectrum is characterized by the presence of a strong C-O-C stretching vibration, indicative of the ether linkage, and a C=C stretching vibration from the allyl group.

Functional Group	Wavenumber (cm <sup>-1</sup> )
Asymmetric C–O–C stretch	1049–1089
Allyl C=C stretch	1640

Table 3: Characteristic IR Absorption Bands for **Allyl n-Octyl Ether**.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of **allyl n-octyl ether**. The molecular ion peak in the gas chromatography-mass spectrometry (GC-MS) analysis confirms the expected molecular weight.

Parameter	Value (m/z)
Molecular Ion Peak [M] <sup>+</sup>	170.29

Table 4: Molecular Ion Peak of **Allyl n-Octyl Ether** in GC-MS.[1]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

### NMR Spectroscopy

A sample of **allyl n-octyl ether** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a Varian CFT-20.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy

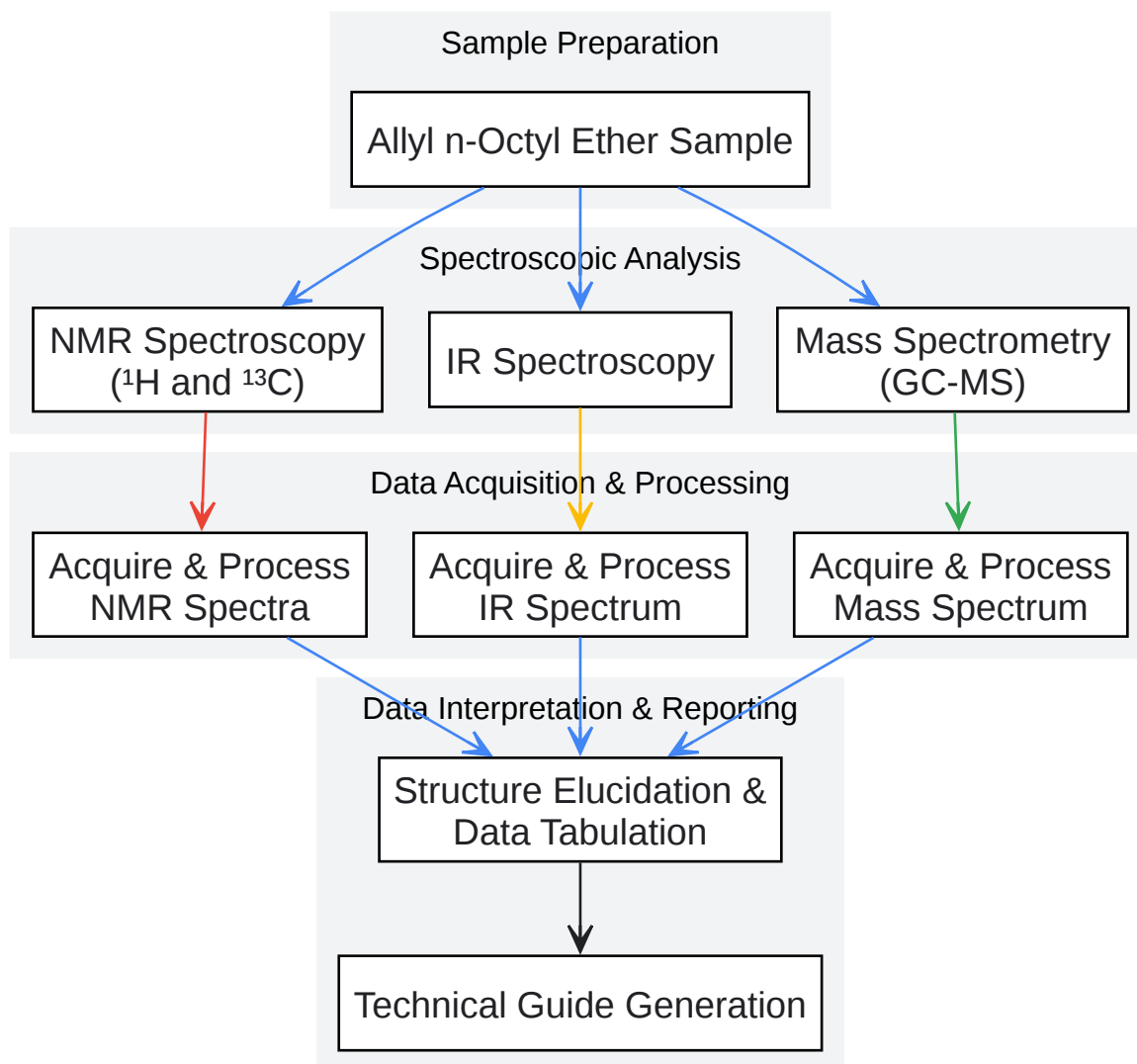
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like **allyl n-octyl ether**, the analysis is typically performed using a neat sample in a capillary cell.[2]

### Mass Spectrometry

GC-MS analysis is performed by injecting a dilute solution of **allyl n-octyl ether** into a gas chromatograph coupled to a mass spectrometer. The compound is separated from any impurities on the GC column before entering the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information on the mass-to-charge ratio of the parent molecule and its fragments.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **allyl n-octyl ether**.



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Caption: Workflow for the spectroscopic analysis of **allyl n-octyl ether**.

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## References

- 1. Allyl n-octyl ether | 3295-97-4 | Benchchem [benchchem.com]
- 2. Allyl n-octyl ether | C<sub>11</sub>H<sub>22</sub>O | CID 520600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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